1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO5. It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxymethyl groups.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the specific context and application.
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
CABWKOSZCAHYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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